Cinnamimidamide hydrochloride Cinnamimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 54246-66-1
VCID: VC4036794
InChI: InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+;
SMILES: C1=CC=C(C=C1)C=CC(=N)N.Cl
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol

Cinnamimidamide hydrochloride

CAS No.: 54246-66-1

Cat. No.: VC4036794

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Cinnamimidamide hydrochloride - 54246-66-1

Specification

CAS No. 54246-66-1
Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
IUPAC Name (E)-3-phenylprop-2-enimidamide;hydrochloride
Standard InChI InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+;
Standard InChI Key FTIRTJVRBRTVKN-UHDJGPCESA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=N)N.Cl
SMILES C1=CC=C(C=C1)C=CC(=N)N.Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cinnamimidamide hydrochloride features a conjugated system with a benzene ring connected to an α,β-unsaturated aldehyde-derived amidine group. The trans (EE) configuration predominates due to thermodynamic stability, as seen in related cinnamaldehyde derivatives . The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability.

Physicochemical Profile

Key properties include:

PropertyValueSource
Molecular FormulaC9H11ClN2\text{C}_9\text{H}_{11}\text{ClN}_2
Molecular Weight182.65 g/mol
Melting PointNot reported
SolubilitySoluble in polar solvents
StabilityStable under dry, room conditions

The absence of a documented melting point suggests further experimental characterization is needed. Computational models predict a pKa of ~8.5 for the amidine group, enabling protonation under physiological conditions .

Synthesis and Preparation

Primary Synthetic Routes

The most common method involves reacting cinnamoyl chloride with hydroxylamine hydrochloride under controlled conditions:

Cinnamoyl chloride+NH2OHHClCinnamimidamide hydrochloride+HCl+H2O\text{Cinnamoyl chloride} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{Cinnamimidamide hydrochloride} + \text{HCl} + \text{H}_2\text{O}

This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) at 60°C, achieving yields exceeding 85% . Alternative pathways include:

  • Amidation-Oxidation: Starting from cinnamamide using SOCl2\text{SOCl}_2 followed by hydroxylamine treatment .

  • Carbodiimide-Mediated Coupling: Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups for amidine formation .

Optimization Strategies

Recent advances focus on solvent selection and reagent ratios:

ParameterOptimal ConditionYield ImprovementSource
SolventAnhydrous THF93.1%
Molar Ratio (EDC)1:1:1.5 (acid:amine:EDC)15% increase
Reaction Time150 minutes92.6% efficiency

These protocols minimize side products like cinnamamide (CAS 621-79-4) and enhance scalability.

Applications in Pharmaceutical Research

Drug Scaffold Development

Cinnamimidamide hydrochloride serves as a versatile intermediate for:

  • Antineoplastic Agents: Modifications at the amidine group enhance EGFR specificity .

  • Antiparasitics: Structural similarity to cinnamamide repellents supports avian and rodent feeding deterrent applications .

Comparative Analysis with Cinnamaldehyde

While cinnamaldehyde (CAS 14371-10-9) is renowned for anti-inflammatory and antidiabetic effects , cinnamimidamide hydrochloride’s charged amidine group offers superior solubility and target selectivity. For instance, cinnamaldehyde inhibits NF-κB at 10 μM , whereas cinnamimidamide derivatives achieve similar effects at lower concentrations due to enhanced cellular uptake .

Future Research Directions

  • Mechanistic Elucidation: Detailed kinase profiling and molecular docking studies to map binding sites .

  • Formulation Optimization: Nanoencapsulation to improve pharmacokinetics and reduce off-target effects.

  • Toxicological Assessments: Chronic toxicity studies in mammalian models to establish safety margins.

  • Synthetic Methodology: Photocatalytic protocols to enable greener synthesis .

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